(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
Description
The compound “(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone” is a piperazine-based hybrid molecule incorporating a tetrazole and an isoxazole moiety. Its structure features a central piperazine ring substituted with a 4-fluorophenyltetrazole group via a methyl linker and a 5-methylisoxazol-3-yl methanone group.
Properties
IUPAC Name |
[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O2/c1-12-10-15(20-27-12)17(26)24-8-6-23(7-9-24)11-16-19-21-22-25(16)14-4-2-13(18)3-5-14/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVJCWDKLDJTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazole Formation: The synthesis begins with the formation of the tetrazole ring. This can be achieved by reacting 4-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Piperazine Attachment: The next step involves the alkylation of piperazine with the previously formed tetrazole derivative. This reaction typically uses a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Isoxazole Formation: The final step is the formation of the isoxazole ring. This can be done by reacting the piperazine-tetrazole intermediate with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it could interact with proteins or enzymes, either inhibiting or activating their function. The tetrazole ring might mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites on enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine-Tetrazole Scaffolds
Several structurally related compounds have been synthesized and characterized, offering insights into structure-activity relationships (SAR):
Compound 4 and 5 ()
- Structure :
- 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Comparison :
- Both compounds share a thiazole core with substituted dihydro-pyrazole and triazole groups. The target compound differs by replacing the thiazole with a piperazine-isoxazole system.
- Structural analysis via single-crystal diffraction reveals isostructural triclinic symmetry (P¯I) and planar conformations, except for one fluorophenyl group oriented perpendicularly .
Sulfonylpiperazine-Tetrazole Derivatives ()
- Structure: 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone.
- Comparison: These derivatives feature a sulfonylpiperazine group instead of a methanone-linked isoxazole. The thioether linker in these compounds may influence solubility and metabolic stability compared to the methyl linker in the target compound .
Arylpiperazine-Pyrazole Hybrids ()
- Structure : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.
- Comparison: The butanone linker and trifluoromethylphenyl group contrast with the tetrazole-isoxazole system in the target compound, suggesting divergent binding interactions in pharmacological targets .
Pharmacological and Physicochemical Properties
Anti-HIV Activity ()
- Piroxicam Analogs : Compounds 13d, 13l, and 13m (EC50: 20–25 µM, SI > 26) demonstrated anti-HIV activity via integrase inhibition. While structurally distinct from the target compound, their piperazine-like scaffolds highlight the relevance of heterocyclic systems in antiviral design .
Crystallographic Stability
Tabulated Comparison of Key Compounds
Biological Activity
The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features several key moieties:
- Piperazine ring : Known for its versatility in pharmacology.
- Tetrazole group : Often associated with bioactive compounds.
- Isoxazole moiety : Implicated in various biological activities.
Synthesis Overview
The synthesis typically involves multi-step organic reactions, including:
- Formation of the tetrazole ring through the reaction of 4-fluorobenzyl chloride with sodium azide.
- Condensation reactions to link the piperazine and isoxazole components, optimized for yield and purity through techniques like recrystallization and chromatography.
The biological activity of this compound is hypothesized to involve:
- Interaction with specific receptors or enzymes , potentially modulating biochemical pathways.
- The piperazine moiety allows flexibility, enhancing binding affinity to target sites.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance, compounds with similar structures have been shown to inhibit the growth of various pathogens, making them candidates for further development in treating infections .
Tyrosinase Inhibition
A notable study highlighted the compound's potential as a tyrosinase inhibitor , which is significant for treating hyperpigmentation disorders. The compound showed competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid .
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of similar compounds, it was found that derivatives with fluorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria. The presence of the tetrazole ring was crucial for this effect .
| Compound | Activity (IC50) | Target |
|---|---|---|
| Compound A | 0.18 μM | Tyrosinase |
| Compound B | 17.76 μM | Kojic Acid |
Study 2: In Vitro Testing on Melanocytes
In vitro tests on B16F10 melanoma cells demonstrated that the compound reduced melanin production without cytotoxic effects, suggesting a therapeutic potential in skin disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
